molecular formula C38H40O15 B1230973 Dioxamycin CAS No. 134861-62-4

Dioxamycin

Cat. No. B1230973
M. Wt: 736.7 g/mol
InChI Key: HWMMBHOXHRVLCU-QOUANJGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dioxamycin is a natural product found in Streptomyces cocklensis, Streptomyces, and Streptomyces xantholiticus with data available.

Scientific Research Applications

Antibiotic and Antitumor Properties

Dioxamycin is identified as a new antibiotic from the culture broth of a strain related to Streptomyces xantholiticus. Its structure was determined through spectral analysis, including 2D NMR techniques. Dioxamycin has shown effectiveness in vitro against Gram-positive bacteria and some tumor cells, classifying it as a benz[a]anthraquinone antibiotic related to capoamycin (Sawa et al., 1991).

properties

CAS RN

134861-62-4

Product Name

Dioxamycin

Molecular Formula

C38H40O15

Molecular Weight

736.7 g/mol

IUPAC Name

(2S,4S,5S)-4-[(1E,3E,5E)-7-[(2R,6R)-6-[(2R,3S,4aR,12bS)-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxo-2,4-dihydrobenzo[a]anthracen-9-yl]-2-methyloxan-3-yl]oxy-7-oxohepta-1,3,5-trienyl]-2,5-dimethyl-1,3-dioxolane-2-carboxylic acid

InChI

InChI=1S/C38H40O15/c1-18-23(51-26(39)10-8-6-5-7-9-24-19(2)52-36(4,53-24)34(45)46)13-14-25(50-18)20-11-12-21-27(29(20)40)30(41)22-15-16-37(48)17-35(3,47)32(43)33(44)38(37,49)28(22)31(21)42/h5-12,15-16,18-19,23-25,32,40,43,47-49H,13-14,17H2,1-4H3,(H,45,46)/b6-5+,9-7+,10-8+/t18-,19+,23?,24+,25-,32+,35+,36+,37+,38-/m1/s1

InChI Key

HWMMBHOXHRVLCU-QOUANJGESA-N

Isomeric SMILES

C[C@H]1[C@@H](O[C@@](O1)(C)C(=O)O)/C=C/C=C/C=C/C(=O)OC2CC[C@@H](O[C@@H]2C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C[C@]6([C@@]5(C(=O)[C@@H]([C@@](C6)(C)O)O)O)O)O

SMILES

CC1C(CCC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)C(C(C5)(C)O)O)O)O)O)OC(=O)C=CC=CC=CC6C(OC(O6)(C)C(=O)O)C

Canonical SMILES

CC1C(CCC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)C(C(C5)(C)O)O)O)O)O)OC(=O)C=CC=CC=CC6C(OC(O6)(C)C(=O)O)C

synonyms

dioxamycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dioxamycin
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Dioxamycin
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Dioxamycin
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Dioxamycin
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Dioxamycin
Reactant of Route 6
Dioxamycin

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